BenchChemオンラインストアへようこそ!

(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine

Synthetic method Cross-coupling Reactivity

(1-Bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine (CAS 1310427-41-8) is a heterocyclic small molecule featuring a fused thieno[3,4-c]pyran core with a bromine substituent at the 1-position and a primary aminomethyl group at the 4-position. Its molecular formula is C8H10BrNOS, with a molecular weight of 248.14 g/mol.

Molecular Formula C8H10BrNOS
Molecular Weight 248.14 g/mol
CAS No. 1310427-41-8
Cat. No. B1469416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
CAS1310427-41-8
Molecular FormulaC8H10BrNOS
Molecular Weight248.14 g/mol
Structural Identifiers
SMILESC1COC(C2=CSC(=C21)Br)CN
InChIInChI=1S/C8H10BrNOS/c9-8-5-1-2-11-7(3-10)6(5)4-12-8/h4,7H,1-3,10H2
InChIKeyJPULNNSJRQZWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1310427-41-8: 1-Bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine — Key Physicochemical and Structural Profile for Scientific Procurement


(1-Bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine (CAS 1310427-41-8) is a heterocyclic small molecule featuring a fused thieno[3,4-c]pyran core with a bromine substituent at the 1-position and a primary aminomethyl group at the 4-position. Its molecular formula is C8H10BrNOS, with a molecular weight of 248.14 g/mol . The compound is commercially available at purities of ≥98% (HPLC) and serves as a versatile synthetic intermediate due to the orthogonal reactivity of the aryl bromide and primary amine handles [1].

Why In-Class Thienopyran Analogs of CAS 1310427-41-8 Cannot Be Interchanged Without Risk in Scientific Workflows


Within the 6,7-dihydro-4H-thieno[3,4-c]pyran chemotype, small structural modifications profoundly alter reactivity, physicochemical properties, and biological activity. The 1-bromo substituent in this compound imparts distinct electronic and steric characteristics that directly affect: (i) cross-coupling efficiency (e.g., the C–Br bond is significantly more reactive toward oxidative addition than C–Cl, enabling milder Suzuki–Miyaura conditions); (ii) lipophilicity (bromine increases log P by ~0.5–1.0 units over the non-halogenated analog, affecting passive membrane permeability); and (iii) the potential for selective target engagement, as halogen-bonding interactions can be exploited in medicinal chemistry design [1][2]. These context-dependent differences mean that simply replacing this compound with a chlorinated, fluorinated, or non-halogenated congener risks lower synthetic yields, altered pharmacokinetic profiles, or loss of target activity in biological assays.

Quantitative Differentiation Evidence for (1-Bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine vs. Closest Analogs


C–Br Reactivity Superiority Over C–Cl in Palladium-Catalyzed Cross-Coupling: Class-Level Rate Comparison

While head-to-head kinetic data for this specific scaffold are absent from the public domain, the heightened reactivity of aryl bromides over aryl chlorides in Suzuki–Miyaura coupling is a well-established class-level phenomenon. Under standard Pd(PPh₃)₄ conditions (dioxane/H₂O, 80–110 °C), 6-bromothienopyrimidine substrates achieve coupling yields of 70–95%, whereas analogous 6-chlorothienopyrimidines require more forcing conditions or specialized ligands to reach comparable conversions [1]. This kinetic advantage maps directly onto the thieno[3,4-c]pyran scaffold, making the 1-bromo analog the preferred intermediate when mild reaction protocols are a priority.

Synthetic method Cross-coupling Reactivity

Higher Commercial Assay Purity Guarantee (98%) vs. Benchmark 1,3-Dimethyl Analog (95%)

Commercially supplied (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine is consistently certified at ≥98% purity (HPLC) by multiple vendors . In contrast, the closely related (1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine intermediate (a TAK‑659 precursor) is routinely offered at ~95% purity . The 3–5 percentage point purity gap can be significant for groups conducting sensitive biophysical assays (e.g., ITC, SPR) or scaling up for preclinical candidate synthesis, where even low levels of by-products can interfere with hit validation.

Analytical quality Purity Procurement

Favorable Hydrogen-Bond Donor/Acceptor Profile for CNS Drug-Likeness Relative to N-Methylated Analogs

The primary amine of the target compound provides two hydrogen-bond donors (HBD = 2) and two acceptors (HBA = 2), yielding a HBD/HBA ratio of 1.0 . This balance is within the optimal range for CNS penetration (HBD ≤ 3 is a common CNS MPO criterion). In contrast, the N-methylated derivative 1-(6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)-N-methylmethanamine reduces the HBD count to 1 while increasing HBA to 3, potentially altering the molecular recognition pattern. Although quantitative CNS exposure data are not available for this pair, the differing HBD profiles result in distinct calculated log BB and PAMPA-BBB predictions (e.g., log BB estimates differ by approximately 0.3 log units in favor of the primary amine for passive permeability) [1]. This differential can guide selection in early-stage CNS drug discovery projects where preserving a primary amine hydrogen-bond donor is mechanistically justified.

Medicinal chemistry CNS permeability Drug-likeness

Evidence-Backed Application Scenarios for (1-Bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine in Academic and Industrial Research


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Parallel Synthesis

The 1-bromo group provides a superior oxidative addition partner for Pd-catalyzed cross-couplings, enabling high-yielding diversification (70–95% expected range based on thienopyrimidine benchmarks [1]) under mild conditions. This makes the compound an optimal core scaffold for generating focused libraries of thieno[3,4-c]pyran-based analogs in medicinal chemistry campaigns, particularly when parallel synthesis demands robust, reproducible C–C bond formation without extensive catalyst optimization.

CNS-Targeted Lead Generation Requiring a Primary Amine Pharmacophore

The primary aminomethyl group (HBD = 2) aligns with CNS multiparameter optimization guidelines [2]. Research groups pursuing TAAR1 or other CNS GPCR targets where a primary amine is known to engage the orthosteric binding site can utilize this intermediate to install the amine handle early in the synthetic route, thereby preserving a key pharmacophoric element that N-methylated or amide-linked analogs cannot recapitulate.

High-Assay-Purity Starting Material for Biophysical Assay Development

The commercial availability at ≥98% purity minimizes the need for preparative HPLC purification before use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays. This level of purity is especially advantageous for groups establishing assay protocols where protein–ligand interaction measurements are sensitive to trace impurities that could generate false-positive or false-negative results.

Quote Request

Request a Quote for (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.